molecular formula C17H15N3O2S2 B2951429 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896344-16-4

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2951429
CAS RN: 896344-16-4
M. Wt: 357.45
InChI Key: IQVXIEPBZYCKJB-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as AMTB, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its binding to the TRPM8 channel and blocking its activity. This results in a decrease in intracellular calcium levels, which in turn affects various downstream signaling pathways. The exact mechanism by which N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide interacts with TRPM8 is still the subject of ongoing research.
Biochemical and Physiological Effects:
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on TRPM8, it has also been shown to inhibit the activity of other ion channels, including the transient receptor potential ankyrin 1 (TRPA1) channel. This channel is involved in the sensation of pain and has been implicated in various pathological conditions, including asthma, chronic obstructive pulmonary disease, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide in lab experiments is its selectivity for TRPM8. This allows researchers to study the specific role of this channel in various biological processes. However, one limitation of using N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of TRPM8 under certain conditions.

Future Directions

There are several potential future directions for research involving N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide. One area of interest is the development of more potent TRPM8 antagonists that can be used to achieve more complete inhibition of this channel. Another area of interest is the investigation of the role of TRPM8 in various pathological conditions, including cancer and chronic pain. Finally, there is also interest in exploring the potential therapeutic applications of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide and other TRPM8 antagonists in these conditions.

Synthesis Methods

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves a multi-step process that begins with the preparation of 6-acetamidobenzo[d]thiazole-2-carboxylic acid. This is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-(methylthio)aniline to yield N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have a range of applications in scientific research. One of its primary uses is as a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is involved in the sensation of cold temperatures and has been implicated in various physiological processes, including pain, inflammation, and cancer. By blocking TRPM8, N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can be used to study the role of this channel in these processes.

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-10(21)18-11-7-8-13-15(9-11)24-17(19-13)20-16(22)12-5-3-4-6-14(12)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVXIEPBZYCKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

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